2-Cyclopentylethane-1-sulfonyl chloride
Overview
Description
2-Cyclopentylethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclopentyl ring through an ethane chain. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-Cyclopentylethane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of cyclopentyl ethane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclopentyl ethane} + \text{HSO}_3\text{Cl} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) in the presence of sulfur dioxide (SO2) or thionyl chloride (SOCl2) . These methods offer high yields and purity, making them suitable for industrial production.
Chemical Reactions Analysis
2-Cyclopentylethane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used.
Scientific Research Applications
2-Cyclopentylethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized materials, including polymers and resins, for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopentylethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Cyclopentylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as 2-Chloroethanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, their reactivity and applications differ based on the nature of the substituents attached to the sulfonyl group . For example, 2-Chloroethanesulfonyl chloride is commonly used in the synthesis of sulfonamides, whereas benzenesulfonyl chloride is used in the preparation of sulfonylureas and other pharmaceuticals.
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-cyclopentylethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZSSJJNUQKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405219-36-5 | |
Record name | 2-cyclopentylethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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